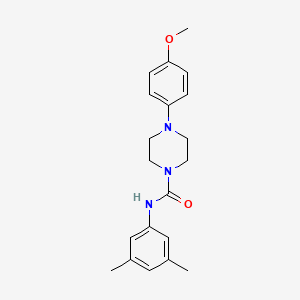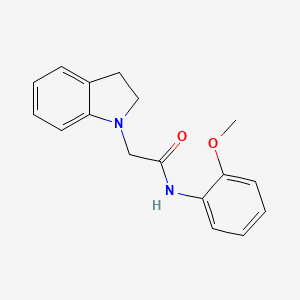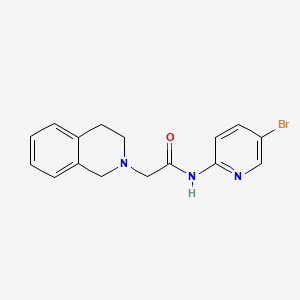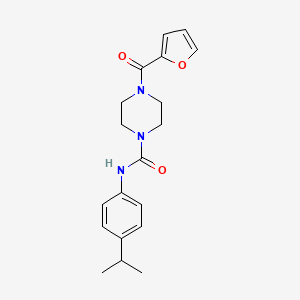![molecular formula C14H20ClN3O B4422864 N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4422864.png)
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea
Overview
Description
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as NPC-15437, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea-based compounds and has been shown to possess a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea is not fully understood. However, it has been shown to interact with various cellular targets, including protein kinase C (PKC), histone deacetylases (HDACs), and heat shock protein 90 (HSP90). It has been suggested that this compound may exert its anticancer, antiviral, and anti-inflammatory effects through the modulation of these targets.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In viral research, this compound has been shown to inhibit viral replication and reduce viral load. In anti-inflammatory research, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. It has been extensively studied for its potential therapeutic applications, making it a suitable compound for various research applications. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea. First, the mechanism of action of this compound needs to be further elucidated to optimize its use for specific applications. Second, the potential toxicity and side effects of this compound need to be further studied to determine its safety for clinical trials. Third, the use of this compound in combination with other compounds needs to be explored to determine its potential synergistic effects. Fourth, the development of this compound analogs with improved pharmacological properties needs to be explored to optimize its therapeutic potential. Overall, the study of this compound holds great promise for the development of novel therapeutics for cancer, viral infections, and inflammatory diseases.
Scientific Research Applications
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In viral research, this compound has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In anti-inflammatory research, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-piperidin-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c15-12-4-6-13(7-5-12)17-14(19)16-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOIPCNLDUQOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198839 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4422781.png)


![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4422803.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4422814.png)


![4-butyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4422846.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4422861.png)


![1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B4422877.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422879.png)